

Comparative Analysis of Cep164 Orthologs: A Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Centrosomal Protein 164 (Cep164) orthologs in key model organisms. Cep164 is a critical protein involved in the formation of primary cilia, microtubule-based organelles that act as cellular antennae, playing pivotal roles in signaling pathways essential for development and homeostasis.

Mutations in the CEP164 gene are associated with a spectrum of human genetic disorders known as ciliopathies, including nephronophthisis-related ciliopathies (NPHP-RC), which affect the kidney, retina, and brain.^[1] Understanding the conserved and divergent functions of Cep164 across different species is crucial for elucidating disease mechanisms and developing therapeutic strategies.

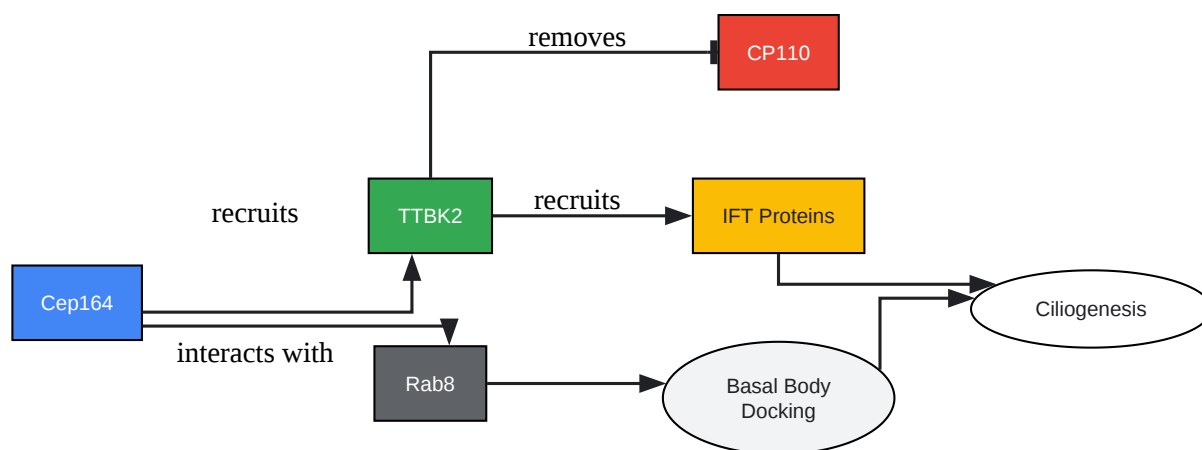
Quantitative Comparison of Cep164 Orthologs

The following table summarizes the key characteristics of Cep164 orthologs in various model organisms. This data has been compiled from publicly available databases and peer-reviewed literature.

Feature	Homo sapiens (Human)	Mus musculus (Mouse)	Danio rerio (Zebrafish)	Drosophila melanogaster (Fruit fly)
Protein Name	Centrosomal protein 164	Centrosomal protein 164	Centrosomal protein 164	Centrosomal protein 164
Gene Symbol	CEP164	Cep164	cep164	Cep164
Protein Size (amino acids)	1460[2]	1333[3]	1349 (predicted)	1246[4]
Key Protein Domains	N-terminal WW domain, 3 Coiled-coil domains[2]	N-terminal WW domain, 3 Coiled-coil domains[5]	N-terminal WW domain, Coiled- coil domains (predicted)	N-terminal WW domain, Coiled- coil domains (predicted)
Function in Ciliogenesis	Essential for primary cilium formation; localizes to distal appendages of the mature centriole.[1][6]	Essential for primary and multicilia formation.[7][8]	Implicated in ciliogenesis; knockdown results in ciliopathy-like phenotypes.[9] [10]	Dispensable for ciliogenesis.[11]
Knockout/Knock down Phenotype	Mutations cause nephronophthisis -related ciliopathies.[1]	Embryonic lethality; conditional knockout leads to loss of cilia in multiciliated tissues, hydrocephalus, and male infertility.[7][12]	Dysregulated DNA damage response and nephronophthisis -related ciliopathy phenotype.[9][10]	No reported ciliary defects. [11]

Signaling Pathway: The Role of Cep164 in Ciliogenesis

In vertebrates, Cep164 plays a crucial role at the distal appendages of the mother centriole, acting as a key initiator of ciliogenesis. It functions by recruiting Tau tubulin kinase 2 (TTBK2), which in turn promotes the removal of the ciliary inhibitor CP110 and the subsequent recruitment of intraflagellar transport (IFT) proteins, essential for axoneme elongation. Furthermore, Cep164 is involved in the docking of the basal body to the cell membrane through its interaction with the Rab8 GTPase machinery.

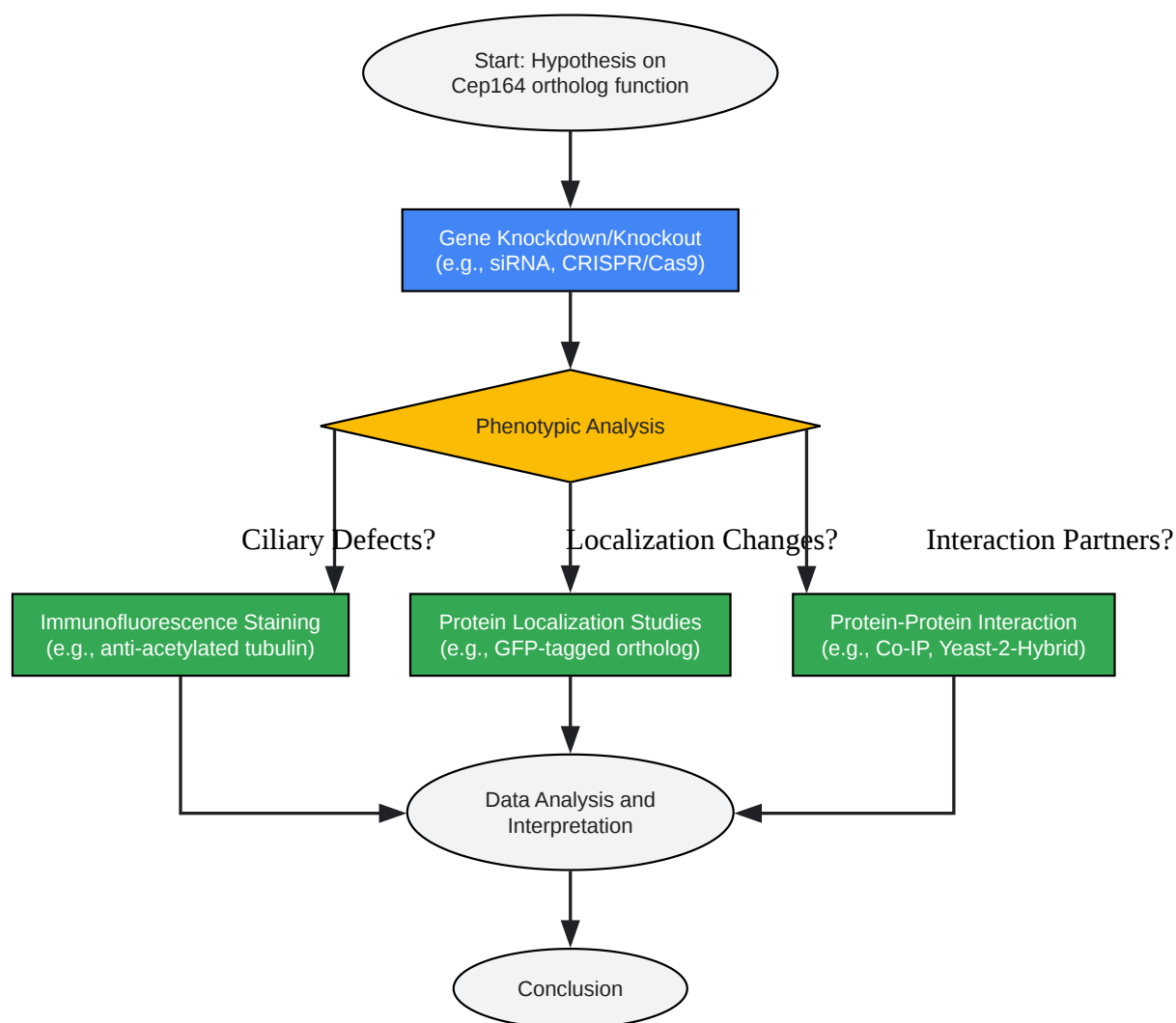


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Cep164 signaling in ciliogenesis.

Experimental Workflow: Investigating Cep164 Function

The following diagram outlines a typical experimental workflow for studying the function of Cep164 and its orthologs in a cell-based model system.



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Workflow for Cep164 functional analysis.

Experimental Protocols

1. siRNA-mediated Knockdown of Cep164

- Cell Culture: Human telomerase reverse transcriptase-immortalized retinal pigment epithelial (hTERT-RPE1) cells are cultured in DMEM/F-12 medium supplemented with 10% fetal

bovine serum (FBS) and penicillin/streptomycin.

- **siRNA Transfection:** Cells are transfected with siRNA duplexes targeting Cep164 or a non-targeting control using a lipid-based transfection reagent according to the manufacturer's instructions.
- **Induction of Ciliogenesis:** 24-48 hours post-transfection, ciliogenesis is induced by serum starvation (0.5% FBS) for an additional 24-48 hours.
- **Analysis:** Cells are then fixed and processed for immunofluorescence microscopy to assess ciliation rates.

2. Immunofluorescence Staining for Primary Cilia

- **Fixation:** Cells grown on coverslips are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- **Permeabilization:** Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Non-specific binding is blocked by incubating with 3% bovine serum albumin (BSA) in PBS for 1 hour.
- **Antibody Incubation:** Cells are incubated with a primary antibody against a ciliary marker (e.g., mouse anti-acetylated tubulin) and a centriolar marker (e.g., rabbit anti-gamma-tubulin) overnight at 4°C.
- **Secondary Antibody and DAPI Staining:** After washing, cells are incubated with fluorescently labeled secondary antibodies and DAPI (to stain nuclei) for 1 hour at room temperature.
- **Mounting and Imaging:** Coverslips are mounted on slides with an anti-fade mounting medium and imaged using a fluorescence microscope.

3. Co-immunoprecipitation (Co-IP) for Protein Interaction

- **Cell Lysis:** Cells co-expressing tagged versions of Cep164 and a potential interacting partner (e.g., TTBK2) are lysed in a non-denaturing lysis buffer.

- Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tagged proteins (e.g., anti-FLAG) coupled to protein A/G beads overnight at 4°C.
- Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
- Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using antibodies against both tagged proteins to confirm the interaction.

This guide provides a foundational understanding of the comparative biology of Cep164 orthologs. Further research into the functional divergence of Cep164, particularly in invertebrates, will be critical for a complete understanding of its role in ciliary biology and disease.

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